molecular formula C13H15FO4 B1654843 Diethyl 2-fluoro-2-phenylmalonate CAS No. 2802-98-4

Diethyl 2-fluoro-2-phenylmalonate

Cat. No.: B1654843
CAS No.: 2802-98-4
M. Wt: 254.25 g/mol
InChI Key: MJGKXSYZACBTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-fluoro-2-phenylmalonate: is an organic compound with the molecular formula C13H15FO4. It is a fluorinated derivative of diethyl malonate, where a fluorine atom is attached to the second carbon of the malonate structure, and a phenyl group is attached to the same carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Fluorination of Diethyl Malonate: The synthesis of this compound typically involves the fluorination of diethyl malonate using reagents like Selectfluor or DAST (Diethylaminosulfur trifluoride).

  • Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: The industrial production of this compound involves large-scale fluorination and acylation reactions, often carried out in specialized chemical reactors under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as diethyl 2-fluoro-2-phenylmalonic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorine atom, leading to the formation of different fluorinated compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Diethyl 2-fluoro-2-phenylmalonic acid.

  • Reduction: Diethyl 2-fluoro-2-phenylmalonic alcohol or amine.

  • Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Diethyl 2-fluoro-2-phenylmalonate is used as a building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of fluorination on biological molecules and pathways. Medicine: It serves as a precursor in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. Industry: The compound finds applications in the development of advanced materials and polymers with enhanced properties due to the presence of fluorine.

Mechanism of Action

The mechanism by which diethyl 2-fluoro-2-phenylmalonate exerts its effects depends on the specific application. In the context of PET imaging, the fluorine-18 isotope is incorporated into the compound, which then undergoes radioactive decay, emitting positrons that are detected by PET scanners to produce detailed images of biological processes.

Molecular Targets and Pathways Involved:

  • In PET imaging, the compound targets specific biological molecules or pathways that are labeled with fluorine-18, allowing for the visualization of metabolic processes and disease states.

Comparison with Similar Compounds

  • Diethyl malonate

  • Diethyl fluoromalonate

  • Diethyl 2-fluoro-2-methylmalonate

Uniqueness: Diethyl 2-fluoro-2-phenylmalonate is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical and physical properties compared to its analogs. The fluorine atom enhances the compound's reactivity and stability, while the phenyl group provides additional structural complexity and potential for further functionalization.

Properties

IUPAC Name

diethyl 2-fluoro-2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-11(15)13(14,12(16)18-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGKXSYZACBTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401181
Record name diethyl 2-fluoro-2-phenylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2802-98-4
Record name diethyl 2-fluoro-2-phenylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diethyl sodio(phenyl)malonate in anhydrous THF [prepared in conventional fashion by adding a 60% dispersion of NaH (0.64 mmol) in oil to PhCH(CO2Et)2 (0.15 g, 0.635 mmol) dissolved in THF (10 cm3)] was added dropwise to a cold (-10° C.) THF solution (15 cm3) of a 9:1 molar mixture (from the experiment described immediately above) of perfluoro-[N-fluoro-N-(4-pyridyl)methanesulfonamide] and its N-H precursor containing 0.20 g (0.63 mmol) of the N-F compound. The reaction mixture was allowed to warm to room temperature, then worked-up as described by R. E. Banks et al (J. Chem. Soc., Perkin Trans I, 1988 2805) for the product from the fluorination of diethyl sodio(phenyl)malonate with N-fluoroquinuclidinium fluoride, to provide diethyl fluoro(phenyl)malonate (0.15 g, 0.59 mmol, 93%) as a colourless oil [Found: C, 61.5; H, 6.2%; M (mass spec.) 254. Calc. for C13H15FO4 : C, 61.4; H, 5.9%; M, 254] with correct spectroscopic properties (i.r.; 1H and 19F n.m.r.).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
diethyl sodio(phenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.64 mmol
Type
reactant
Reaction Step Four
Quantity
0.15 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
perfluoro-[N-fluoro-N-(4-pyridyl)methanesulfonamide]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
N-F
Quantity
0.2 g
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCS(=O)(=O)N(F)CC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Diethyl phenylmalonate (472 mg, 431 μL, 2 mmole) was dissolved in anhydrous tetrahydrofuran (10 mL) under nitrogen. Sodium hydride (96 mg as a 60% oil dispersion, 2.4 mmole) was added and the mixture was stirred until hydrogen evolution ceased (about 15 minutes). The solution was then cooled to -50° under nitrogen and N-fluoro-N-neopentyl-p-toluenesulfonamide (518 mg, 2 mmole, as prepared in Example 1) was added and the mixture was stirred at -50° for 15 minutes. The solution was stirred at -20° for 15 minutes, 0° for 15 minutes, and room temperature for 15 minutes before being diluted with ether (100 mL). The ether solution was washed with aqueous 1N oxalic acid (30 mL), 10% aqueous potassium bicarbonate (30 mL), and saturated aqueous sodium chloride (30 mL) solutions, and then dried over anhydrous magnesium sulfate. Filtration, removal of solvent under reduced pressure, and purification by flash column chromatography (silica, 30% methylene chloride in hexane) yielded diethyl 2-fluoro-2-phenylmalonate (410 mg, 81% yield) as a colorless oil. This material, and additional samples prepared by this procedure, were analyzed and provided the following results: IR (liquid film) γmax (cm-1) 2800 (m), 1760 (s, ester), 1420 (m), 1350 (m), 1250 (s); 1H NMR (80 MHz, CDCl3) δ1.32 (t, J=8.0 Hz, 6H, CH3), 4.33 (q, J=8 Hz, 4H, CH2), 7.50 (m, 5H); 19F NMR (94.1 MHz, CDCl3) -162.23; HRMS calcd. for C13H15O4F: 254.0954; found: 254.0947.
Quantity
431 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
518 mg
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Diethyl phenylmalonate (708 mg, 650 μL, 3 mmole) was dissolved in anhydrous tetrahydrofuran (5 mL) under nitrogen. Sodium hydride (144 mg as a 60% oil dispersion, 3.6 mmole) was added and the mixture was stirred until hydrogen evolution ceased (about 15 minutes). The solution was then diluted with anhydrous toluene (10 mL) and added dropwise to a solution of N-fluoro-N-neopentyl-n-butylsulfonamide (675 mg, 3 mmole) in anhydrous toluene (5 mL) and the mixture was stirred at room temperature under nitrogen. After 30 minutes the reaction mixture was diluted with ether (100 mL), washed with aqueous 1N oxalic acid (30 mL), 10% aqueous potassium bicarbonate (30 mL), and saturated aqueous sodium chloride (30 mL) solutions, and then dried over anhydrous magnesium sulfate. Filtration, removal of solvent under reduced pressure, and purification by flash column chromatography (silica, 1:1 methylene chloride-hexane) yielded diethyl 2-fluoro-2-phenylmalonate as a colorless liquid (508 mg). 1H NMR was consistent with the desired structure.
Quantity
650 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-fluoro-N-neopentyl-n-butylsulfonamide
Quantity
675 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

1 millimole of diethyl phenylmalonate was stirred with potassium hydride in 2 milliliters ether for 30 minutes at -25° C. 1.2 molar equivalents N-fluorobenzenesulfonimide prepared according to Example 1 above in 2 milliliters ether were dropped into the mixture which was stirred for 1 hour at -20° C. The mixture was allowed to warm up to room temperature and water was added. The product was extracted into ether which was dried and evaporated. Purification was carried out on a silica gel column. C6H5CF(COOCH2CH3)2 was obtained in 47% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-fluoro-2-phenylmalonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-fluoro-2-phenylmalonate
Reactant of Route 3
Diethyl 2-fluoro-2-phenylmalonate
Reactant of Route 4
Diethyl 2-fluoro-2-phenylmalonate
Reactant of Route 5
Diethyl 2-fluoro-2-phenylmalonate
Reactant of Route 6
Diethyl 2-fluoro-2-phenylmalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.